molecular formula C16H23IN2O5S B13029740 tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate

tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate

Cat. No.: B13029740
M. Wt: 482.3 g/mol
InChI Key: SZUSAAXZGBTPKR-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate is a complex organic compound featuring a tert-butyl group, an iodinated pyrrolo[1,2-c]imidazole moiety, and a methylsulfonyl group

Properties

Molecular Formula

C16H23IN2O5S

Molecular Weight

482.3 g/mol

IUPAC Name

tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate

InChI

InChI=1S/C16H23IN2O5S/c1-15(2,3)24-13(20)16(4,25(5,22)23)6-7-18-10-12-8-11(17)9-19(12)14(18)21/h8-9H,6-7,10H2,1-5H3/t16-/m1/s1

InChI Key

SZUSAAXZGBTPKR-MRXNPFEDSA-N

Isomeric SMILES

C[C@@](CCN1CC2=CC(=CN2C1=O)I)(C(=O)OC(C)(C)C)S(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)C(C)(CCN1CC2=CC(=CN2C1=O)I)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe for studying biological processes, particularly those involving iodine-containing compounds.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and catalysts for various industrial processes

Mechanism of Action

The mechanism of action of tert-butyl (2R)-4-(6-iodo-3-oxo-1H-pyrrolo[1,2-c]imidazol-2-yl)-2-methyl-2-methylsulfonylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

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